molecular formula C22H20N2O6S B11474119 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11474119
M. Wt: 440.5 g/mol
InChI Key: LLROTNNJWBLVIW-UHFFFAOYSA-N
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Description

7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a unique combination of benzodioxole, thiazolopyridine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole moiety followed by the construction of the thiazolopyridine ring system. Key steps may involve:

    Formation of Benzodioxole: This can be achieved through the reaction of catechol derivatives with methoxy groups.

    Thiazolopyridine Ring Construction: This step often involves cyclization reactions using appropriate thioamide and pyridine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE lies in its structural complexity and the presence of multiple functional groups that allow for diverse chemical reactivity and biological interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C22H20N2O6S/c1-23-21-20(31-22(23)26)14(10-16(25)24(21)12-7-5-4-6-8-12)13-9-15(27-2)18-19(17(13)28-3)30-11-29-18/h4-9,14H,10-11H2,1-3H3

InChI Key

LLROTNNJWBLVIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=C5C(=C4OC)OCO5)OC)SC1=O

Origin of Product

United States

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